molecular formula C22H25F3N2O B608902 N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide

Cat. No.: B608902
M. Wt: 390.4 g/mol
InChI Key: UYYRGUHHPKHWTR-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core with dual benzyl substituents. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its metabolic stability and electron-withdrawing properties, which can influence binding affinity to biological targets . Structural determination of such compounds often relies on crystallographic tools like SHELX and OLEX2 for refinement and analysis .

Mechanism of Action

Target of Action

The primary target of T.cruzi-IN-1 is the Trypanosoma cruzi parasite, which is responsible for Chagas disease . The compound is a novel, non-toxic inhibitor of this parasite .

Mode of Action

T.cruzi-IN-1 interacts with the parasite’s cysteine protease, cruzain , which plays key roles in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells . Inhibition of this validated target may lead to the development of novel drugs for the treatment of Chagas disease .

Biochemical Pathways

The compound’s interaction with cruzain affects various biochemical pathways within the parasite. For instance, it impacts the parasite’s ability to acquire nutrients, differentiate, evade the host’s immune system, and invade host cells The exact biochemical pathways affected by T

Pharmacokinetics

The pharmacokinetic properties of TIt is known that the compound is a piperidine derivative, which suggests it may have good bioavailability

Result of Action

The result of T.cruzi-IN-1’s action is the inhibition of the Trypanosoma cruzi parasite. This inhibition can lead to a reduction in the parasite’s ability to infect host cells, thereby potentially reducing the severity of Chagas disease .

Action Environment

The efficacy and stability of T.cruzi-IN-1 can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other medications, the patient’s immune status, and the specific strain of Trypanosoma cruzi . Further research is needed to fully understand how these and other environmental factors influence the action of T.cruzi-IN-1.

Biochemical Analysis

Biochemical Properties

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with dopamine D3 receptors, which are involved in various neurological processes . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their conformation and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of certain proteins and enzymes, thereby altering cellular metabolism and function. These effects can lead to changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, depending on the context, and can also influence the expression of genes involved in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound exhibits significant activity only above a certain concentration. Toxic effects at high doses can include cellular damage, apoptosis, and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can affect the synthesis and degradation of metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects. The localization of the compound can influence its activity and function, as well as its interactions with other cellular components.

Biological Activity

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide, a compound with the molecular formula C22H25F3N2O and a molecular weight of 390.4 g/mol, has garnered attention in biochemical research due to its diverse biological activities. This article explores its interactions at the molecular level, cellular effects, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C22H25F3N2O
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 1350920-22-7
  • Solubility : Soluble in DMSO
  • Purity : Typically >98% .

This compound exhibits significant interaction with various biological targets, particularly dopamine D3 receptors. These receptors play critical roles in neurological functions, influencing behaviors such as reward and addiction .

Interaction with Receptors

Research indicates that this compound acts as an antagonist for certain chemokine receptors, notably CCR3. Studies have shown that it can inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, demonstrating its potential in treating allergic conditions .

Antiparasitic Activity

A notable application of this compound is its inhibitory effect on Trypanosoma cruzi, the causative agent of Chagas disease. It has been identified as a non-toxic inhibitor, suggesting potential for therapeutic development against parasitic infections .

Antiviral Properties

In addition to antiparasitic activity, this compound has shown promise as an antiviral agent. It belongs to a class of compounds that have demonstrated efficacy against influenza viruses through mechanisms that disrupt viral fusion processes .

Case Studies and Research Findings

Study FocusFindingsReference
Dopamine D3 Receptor InteractionModulates receptor activity influencing neurological processes
CCR3 AntagonismInhibits eotaxin-induced eosinophil migration
Antiparasitic ActivityEffective against Trypanosoma cruzi
Antiviral EfficacyReduces viral replication in influenza-infected cells

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. It affects protein synthesis and enzyme activity, leading to alterations in cell growth, differentiation, and apoptosis . For instance, it has been observed to impact the synthesis of proteins involved in metabolic pathways.

Scientific Research Applications

Therapeutic Potential

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is structurally related to several bioactive compounds that target various therapeutic areas:

  • Anti-cancer Activity : Compounds with similar piperidine structures have shown promise in inhibiting cancer cell proliferation. For instance, benzoylpiperidine derivatives have been reported to exhibit significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers . The introduction of substituents like trifluoromethyl can enhance these effects by improving binding affinity to target receptors.
  • Neurological Disorders : Piperidine derivatives are often explored for their neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems makes them potential candidates for treating conditions such as depression and anxiety disorders.

Structure-Activity Relationships (SAR)

Research into the SAR of benzylpiperidine derivatives has revealed that modifications at specific positions can significantly influence biological activity. For example:

  • Binding Potency : Studies have demonstrated that introducing N-(alkyl)benzyl substitutions can enhance the binding potency of these compounds to specific receptors, such as chemokine receptors involved in inflammatory processes .
  • Selectivity : The trifluoromethyl group has been noted for its ability to improve selectivity towards certain biological targets while minimizing off-target effects.

Synthetic Methodologies

The synthesis of this compound involves several key steps:

  • Starting Materials : Synthesis often begins with commercially available piperidine derivatives.
  • Reactions : Common reactions include:
    • Knoevenagel Condensation : This method can be used to introduce the benzyl moiety effectively.
    • Amidation Reactions : These are crucial for attaching the carboxamide functional group to the piperidine ring.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is typically employed to ensure high purity levels necessary for biological testing.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of piperidine-based compounds:

  • A recent study highlighted the development of benzoylpiperidine derivatives that acted as reversible inhibitors of monoacylglycerol lipase (MAGL), showcasing their potential in treating obesity and other metabolic disorders .
  • Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit chemokine receptor-mediated pathways, which are crucial in various inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the piperidine-3-carboxamide core via nucleophilic substitution or amidation.
  • Step 2 : Benzylation using 4-(trifluoromethyl)benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : N-methylation via reductive amination or alkylation with methyl iodide.
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst selection) are critical. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

Q. How is the compound’s molecular structure validated, and what analytical techniques are prioritized?

  • Methodology :

  • X-ray crystallography : Resolves 3D conformation and stereochemistry using SHELX software for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and connectivity (e.g., trifluoromethyl proton absence due to coupling with fluorine).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition : Kinase or cholinesterase assays (e.g., acetylcholinesterase inhibition measured via Ellman’s method).
  • Receptor binding : Radioligand displacement assays (e.g., competitive binding with [³H]-labeled ligands).
  • Cellular assays : Cytotoxicity profiling (MTT assay) and apoptosis markers (caspase-3 activation) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Inert atmosphere (argon) at -20°C to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what chiral resolution methods are effective?

  • Methodology :

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Diastereomeric crystallization : React with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiomers .

Q. What is the compound’s stability under physiological and extreme pH conditions?

  • Methodology :

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC for decomposition products.
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C.
  • Light sensitivity : UV-Vis spectroscopy post-UV irradiation .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog synthesis : Replace trifluoromethyl with chloro, methoxy, or nitro groups.
  • Bioactivity comparison : Test analogs against the same targets (e.g., IC₅₀ shifts in enzyme assays).
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity changes .

Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during refinement?

  • Methodology :

  • SHELXL refinement : Apply restraints for bond lengths/angles in disordered regions.
  • Twinned data correction : Use HKLF 5 format in SHELX for twinning parameters .

Q. Does the compound exhibit synergistic effects with existing therapeutics (e.g., kinase inhibitors)?

  • Methodology :

  • Combination index (CI) : Calculate via Chou-Talalay method using dose-response matrices.
  • Mechanistic studies : Western blotting to assess pathway modulation (e.g., ERK phosphorylation) .

Q. What environmental impact assessments are required for lab-scale disposal?

  • Methodology :
  • Ecotoxicity screening : Daphnia magna acute toxicity tests (OECD 202).
  • Biodegradation : OECD 301F assay to evaluate microbial breakdown .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

  • N-Benzyl-N-methyl group : This substituent introduces steric bulk, which may modulate selectivity against off-target receptors.
  • 4-(Trifluoromethyl)benzyl group: Enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.

Comparison Table

Compound Name Core Structure Substituents Molecular Formula (Estimated) Key Functional Groups Potential Applications
Target Compound Piperidine-3-carboxamide N-Benzyl-N-methyl; 4-(trifluoromethyl)benzyl C₂₈H₂₈F₃N₂O CF₃, benzyl, carboxamide Kinase inhibition, CNS targets
(2R,3S)-2-[4-(cyclopentylamino)phenyl]-... [] Piperidine-3-carboxamide Cyclopentylamino, 2-fluoro-6-methylbenzoyl, 4-methyl-3-(trifluoromethyl)phenyl C₃₄H₃₅F₄N₃O₂ CF₃, fluoro, carboxamide, cyclopentyl Anticancer, enzyme modulation
Compound 25 [] Piperidine-1-carboxamide 4-Chloro-2-oxo-benzodiazol, 4-iodophenyl C₁₉H₁₇ClIN₃O₂ Chloro, iodophenyl, carboxamide 8-Oxoguanine glycosylase inhibition

Detailed Analysis

Positional Isomerism (Piperidine-1 vs. 3-carboxamide) :

  • The target compound’s carboxamide at position 3 may favor hydrogen bonding with polar residues in enzyme active sites, whereas position 1 substitution (as in compound 25) could limit conformational flexibility .
  • Example: Compound 25’s 1-carboxamide group is critical for inhibiting 8-oxoguanine glycosylase, suggesting positional sensitivity in target binding .

Trifluoromethyl Group Impact: Both the target compound and the analog in incorporate CF₃ groups, but their placement differs.

Substituent Diversity: The cyclopentylamino group in ’s compound introduces a secondary amine, enabling additional hydrogen-bonding interactions absent in the target compound’s N-benzyl-N-methyl group. This could explain divergent pharmacological profiles .

Properties

IUPAC Name

N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYRGUHHPKHWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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